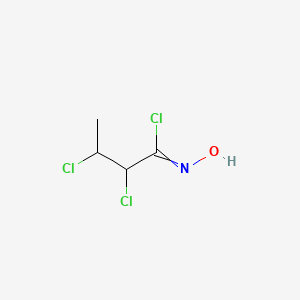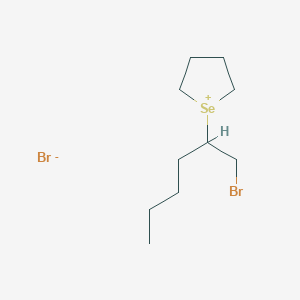
1-(1-Bromohexan-2-YL)selenolan-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Bromohexan-2-YL)selenolan-1-ium bromide is an organoselenium compound that features a selenolanium ion with a bromohexyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromohexan-2-YL)selenolan-1-ium bromide typically involves the reaction of 1-bromohexane with selenolanium salts under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Bromohexan-2-YL)selenolan-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions to oxidize the selenium atom.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Major Products Formed
Nucleophilic Substitution: Products include hexanol, hexanenitrile, and hexylamines.
Oxidation: Products include selenoxides and selenones.
Reduction: Products include selenides.
Aplicaciones Científicas De Investigación
1-(1-Bromohexan-2-YL)selenolan-1-ium bromide has several scientific research applications:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of selenium-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(1-Bromohexan-2-YL)selenolan-1-ium bromide involves the interaction of the selenolanium ion with various molecular targets. The selenium atom can form covalent bonds with nucleophilic centers in biological molecules, leading to the modulation of enzyme activity and cellular processes. The bromine atom can participate in nucleophilic substitution reactions, further contributing to the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromohexane: A simple alkyl bromide used in organic synthesis.
Selenolanium Salts: Compounds containing the selenolanium ion, used in various chemical reactions.
Hexyl Selenides: Compounds containing a hexyl group bonded to selenium, studied for their biological activity.
Uniqueness
1-(1-Bromohexan-2-YL)selenolan-1-ium bromide is unique due to the presence of both a bromohexyl group and a selenolanium ion. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
114310-81-5 |
|---|---|
Fórmula molecular |
C10H20Br2Se |
Peso molecular |
379.04 g/mol |
Nombre IUPAC |
1-(1-bromohexan-2-yl)selenolan-1-ium;bromide |
InChI |
InChI=1S/C10H20BrSe.BrH/c1-2-3-6-10(9-11)12-7-4-5-8-12;/h10H,2-9H2,1H3;1H/q+1;/p-1 |
Clave InChI |
ROPOYPMIAASMFE-UHFFFAOYSA-M |
SMILES canónico |
CCCCC(CBr)[Se+]1CCCC1.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


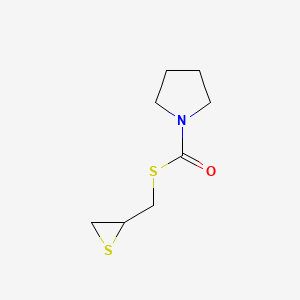
![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14295132.png)
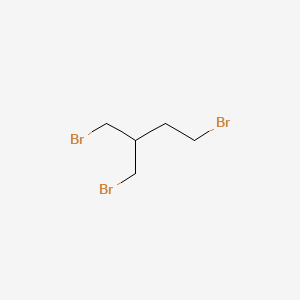
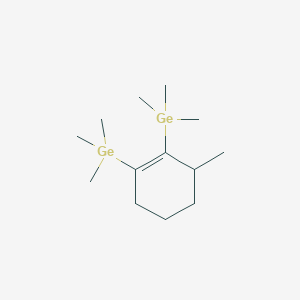
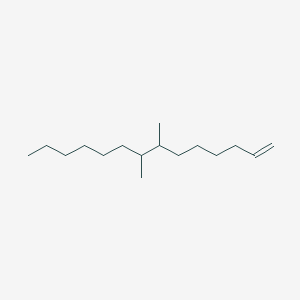
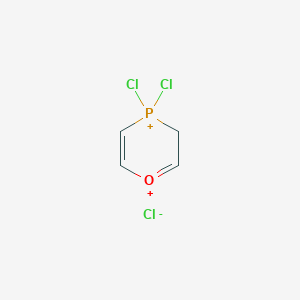

![10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid](/img/structure/B14295162.png)
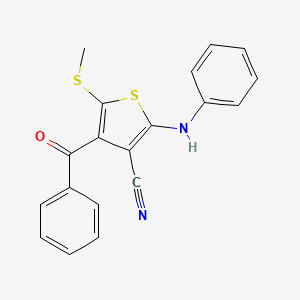
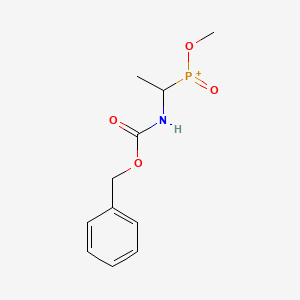
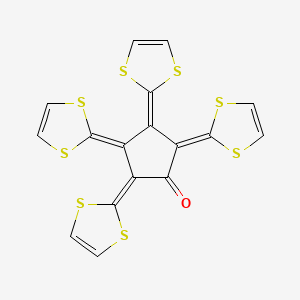
![1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide](/img/structure/B14295179.png)

